An In-depth Technical Guide to the Physicochemical Characteristics of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
An In-depth Technical Guide to the Physicochemical Characteristics of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical characteristics of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide, a key building block in modern medicinal chemistry. Recognizing the importance of a deep understanding of a molecule's properties for its successful application, this document moves beyond a simple data sheet to offer insights into the causality behind its behavior and the methodologies for its characterization.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property. cis-3-Amino-N,N-dimethylcyclobutanecarboxamide, in particular, presents a versatile platform with its primary amine and tertiary amide functionalities, opening avenues for diverse chemical modifications and applications as a fragment in the design of novel therapeutics. Understanding its fundamental physicochemical properties is the critical first step in harnessing its full potential.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation and bioavailability.
Structural and General Properties
The foundational characteristics of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide are summarized in the table below. The molecular formula and weight are fundamental for all stoichiometric calculations, while the CAS number provides a unique identifier for this specific chemical entity.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 1268521-02-3 | [1] |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | - |
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| Boiling Point | 242.5 ± 19.0 °C at 760 mmHg | Influences purification methods like distillation and stability at elevated temperatures. |
| Melting Point | Not readily predictable | Critical for determining purity and for solid-state formulation. |
| pKa (Basic) | ~9.5 (Amine) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| LogP | -1.08 | A measure of lipophilicity, which is a key determinant of cell membrane permeability and overall ADME properties. |
| Solubility | High in polar protic solvents (e.g., water, methanol) | Essential for designing appropriate reaction conditions, formulations, and biological assays. |
Disclaimer: The boiling point, pKa, LogP, and solubility data presented are computationally predicted and should be used as a guide for experimental planning. Experimental verification is strongly recommended.
Synthesis and Purification: A Plausible Approach
While a specific, published synthesis for cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is not widely available, a logical and efficient synthetic route can be proposed based on established methodologies for analogous cyclobutane derivatives.
Proposed Synthetic Workflow
The following workflow outlines a plausible multi-step synthesis, starting from a commercially available cyclobutane precursor.
Caption: Proposed synthetic workflow for cis-3-Amino-N,N-dimethylcyclobutanecarboxamide.
Step-by-Step Experimental Protocol
Step 1: N-Boc Protection of cis-3-Aminocyclobutanecarboxylic Acid
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Dissolve cis-3-aminocyclobutanecarboxylic acid in a 1:1 mixture of dioxane and water.
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Add sodium bicarbonate to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane.
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Allow the reaction to warm to room temperature and stir overnight.
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Acidify the reaction mixture with a cold aqueous solution of citric acid.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-cis-3-aminocyclobutanecarboxylic acid.
Causality: The Boc protecting group is essential to prevent the primary amine from interfering with the subsequent amide coupling reaction.
Step 2: Amide Coupling with Dimethylamine
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Dissolve Boc-cis-3-aminocyclobutanecarboxylic acid in dichloromethane (DCM).
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Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of dimethylamine in tetrahydrofuran (THF).
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Continue stirring at room temperature overnight.
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Wash the reaction mixture sequentially with aqueous sodium bicarbonate and brine.
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Dry the organic layer, filter, and concentrate to obtain the crude Boc-protected amide.
Causality: EDC/HOBt is a standard and efficient coupling system for forming amide bonds with minimal side reactions.
Step 3: Boc Deprotection
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Dissolve the crude Boc-protected amide in DCM.
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Add trifluoroacetic acid (TFA) dropwise at 0 °C.
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM.
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Dry, filter, and concentrate the organic layers to yield the final product, cis-3-Amino-N,N-dimethylcyclobutanecarboxamide.
Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group.
Purification and Validation
Purification of the final compound is typically achieved through column chromatography on silica gel. The purity and identity of the product must be confirmed by a suite of analytical techniques as described in the following section.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the quality and identity of any synthesized compound. The following techniques are standard for the structural elucidation and purity assessment of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclobutane ring protons, the N,N-dimethyl protons, and the amine protons. The cis stereochemistry will influence the coupling constants between the cyclobutane protons.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include the carbonyl carbon of the amide, the carbons of the cyclobutane ring, and the methyl carbons of the dimethylamino group.
4.1.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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N-H stretch (amine): A broad signal in the region of 3300-3500 cm⁻¹.
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C=O stretch (amide): A strong absorption band around 1630-1680 cm⁻¹.
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C-H stretch (alkane): Signals in the 2850-3000 cm⁻¹ region.
4.1.3. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Chromatographic Analysis
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Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress and assessing the purity of column chromatography fractions.
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High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile containing a modifier like TFA is a common starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze for volatile impurities and confirm the molecular weight.
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical validation of the synthesized compound.
Caption: Analytical workflow for the characterization of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide.
Conclusion
cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is a molecule of significant interest in contemporary drug discovery. This guide has provided a detailed overview of its core physicochemical characteristics, both known and predicted, and has outlined plausible and robust methodologies for its synthesis and analytical characterization. By understanding these fundamental properties and experimental considerations, researchers can confidently and effectively utilize this versatile building block in the design and development of the next generation of therapeutics.
References
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ChemWhat. (1s,3s)-3-aMino-N,N-diMethylcyclobutane-1-carboxaMide CAS#: 1268521-02-3. [Link]
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ChemicalBridge. cis-3-Amino-N,N-dimethylcyclobutanecarboxamide. [Link]
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PubChem. cis-3-Aminocyclohexanecarboxylic acid. [Link]
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ChemSrc. 1-Amino-N,N-dimethylcyclobutanecarboxamide. [Link]

